molecular formula C13H16N2O2S B2625824 N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 865162-28-3

N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2625824
CAS No.: 865162-28-3
M. Wt: 264.34
InChI Key: SSOVKWGJSLVCHE-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic compound belonging to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring fused with an ethoxyethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with acetic anhydride under acidic conditions.

    Introduction of Ethoxyethyl Group: The ethoxyethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles; reactions often carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide stands out due to its unique combination of a benzothiazole ring with an ethoxyethyl group and an acetamide moiety. This structural configuration imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-17-9-8-15-11-6-4-5-7-12(11)18-13(15)14-10(2)16/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOVKWGJSLVCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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